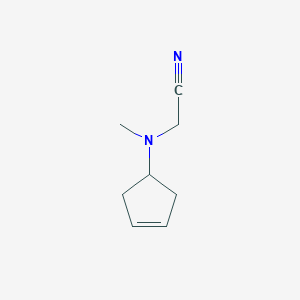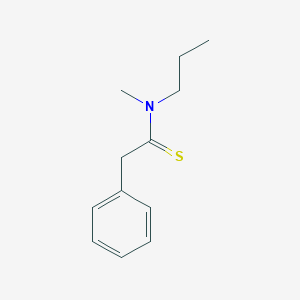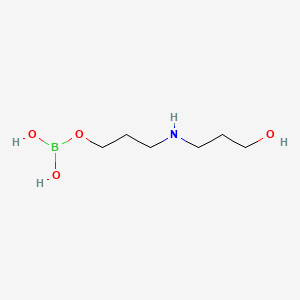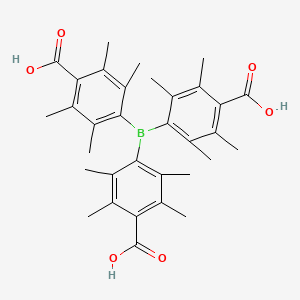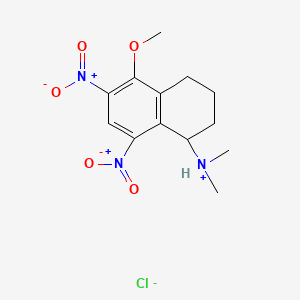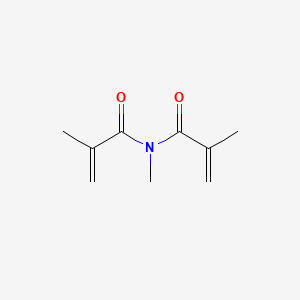
N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide typically involves the reaction of methacrylamide with a suitable methylating agent under controlled conditions. The reaction conditions include the use of a strong base, such as sodium hydride, to deprotonate the methacrylamide, followed by the addition of a methylating agent like methyl iodide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or ammonia.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide is used as a monomer in polymer chemistry for the synthesis of novel polymers with unique properties.
Biology: In biological research, this compound can be used as a probe or reagent in studying enzyme mechanisms and interactions.
Industry: In the industrial sector, it can be used as a building block for the synthesis of various chemicals and materials.
Mécanisme D'action
The mechanism by which N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes.
Comparaison Avec Des Composés Similaires
N-Methylmethacrylamide
N-(2-Methyl-1-oxoallyl)acrylamide
N-(2-Methyl-1-oxoallyl)propionamide
This comprehensive overview provides a detailed understanding of N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
7370-84-5 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
N,2-dimethyl-N-(2-methylprop-2-enoyl)prop-2-enamide |
InChI |
InChI=1S/C9H13NO2/c1-6(2)8(11)10(5)9(12)7(3)4/h1,3H2,2,4-5H3 |
Clé InChI |
OCSUTLAGNPKGPM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)N(C)C(=O)C(=C)C |
Numéros CAS associés |
28931-44-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


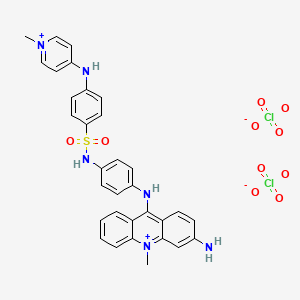
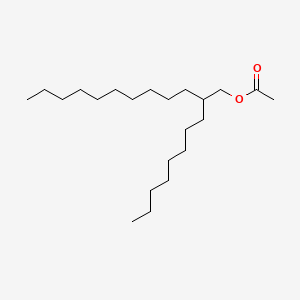

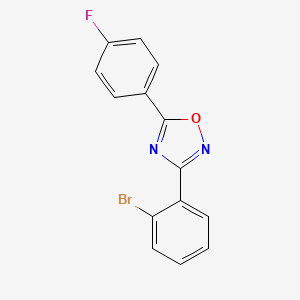
![[2,5-bis[4-(9,9-dimethylacridin-10-yl)phenyl]-4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B15347613.png)
![1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane](/img/structure/B15347621.png)
